Cas no 2137773-75-0 (1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)-)

1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

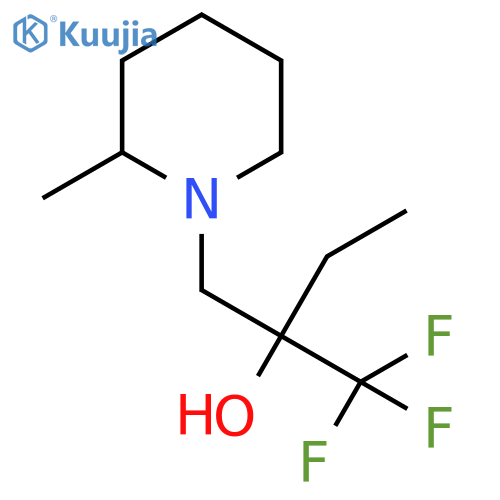

- 1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol

- 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)-

-

- インチ: 1S/C11H20F3NO/c1-3-10(16,11(12,13)14)8-15-7-5-4-6-9(15)2/h9,16H,3-8H2,1-2H3

- InChIKey: BCUHIADQIPHNBO-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC)(CN1CCCCC1C)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 232

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 23.5

1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-694430-2.5g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 2.5g |

$1509.0 | 2025-03-12 | |

| Enamine | EN300-694430-0.25g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 0.25g |

$708.0 | 2025-03-12 | |

| Enamine | EN300-694430-10.0g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 10.0g |

$3315.0 | 2025-03-12 | |

| Enamine | EN300-694430-5.0g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 5.0g |

$2235.0 | 2025-03-12 | |

| Enamine | EN300-694430-1.0g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 1.0g |

$770.0 | 2025-03-12 | |

| Enamine | EN300-694430-0.5g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 0.5g |

$739.0 | 2025-03-12 | |

| Enamine | EN300-694430-0.05g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 0.05g |

$647.0 | 2025-03-12 | |

| Enamine | EN300-694430-0.1g |

1,1,1-trifluoro-2-[(2-methylpiperidin-1-yl)methyl]butan-2-ol |

2137773-75-0 | 95.0% | 0.1g |

$678.0 | 2025-03-12 |

1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- 関連文献

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)-に関する追加情報

Introduction to 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- (CAS No. 2137773-75-0)

1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- (CAS No. 2137773-75-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention for its potential in the development of novel therapeutic agents. The presence of a piperidine ring, an ethyl group, a methyl group, and a trifluoromethyl group endows this molecule with a combination of lipophilic and hydrophilic properties, making it an attractive candidate for various biological activities.

The chemical structure of 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- is defined by the CAS number 2137773-75-0. This identifier is crucial for researchers and scientists to accurately reference and retrieve information about the compound from databases and literature. The piperidine ring, a six-membered heterocyclic amine, is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The ethyl and methyl groups contribute to the overall hydrophobicity of the molecule, while the trifluoromethyl group enhances its lipophilicity and metabolic stability.

Recent studies have highlighted the potential of 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory properties. These findings suggest that 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- could be a valuable lead compound for the development of new anti-inflammatory drugs. The anti-inflammatory activity is attributed to the compound's ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- has also been investigated for its potential as an analgesic agent. A study published in the European Journal of Pharmacology demonstrated that this compound exhibits significant analgesic effects in animal models of pain. The mechanism of action is believed to involve the modulation of nociceptive pathways and the inhibition of pain-related neurotransmitters. These findings open up new avenues for the development of more effective pain management therapies.

The unique chemical structure of 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- also makes it an interesting candidate for drug delivery systems. The presence of multiple functional groups allows for the design of prodrugs that can be selectively activated at specific sites within the body. This approach can enhance the therapeutic efficacy while reducing systemic side effects. Research in this area is ongoing, with several studies focusing on optimizing the pharmacokinetic properties of 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)--based prodrugs.

Beyond its direct therapeutic applications, 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- has also been explored as a building block in combinatorial chemistry and high-throughput screening (HTS) assays. Its modular structure allows for easy functionalization and derivatization, making it a valuable starting material for the synthesis of diverse chemical libraries. These libraries can be screened against various biological targets to identify new lead compounds with desired pharmacological activities.

In conclusion, 1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)- (CAS No. 2137773-75-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for various medical uses.

2137773-75-0 (1-Piperidineethanol, α-ethyl-2-methyl-α-(trifluoromethyl)-) 関連製品

- 2243-47-2(3-Aminobiphenyl)

- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)

- 23733-92-8('trans(?)-Methylkhellacton')

- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)

- 2138567-89-0(6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)

- 1160474-43-0(5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid)

- 1236699-82-3(methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)

- 23773-30-0(1-Bromo-4-(1-propynyl)benzene)

- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)

- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)